1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione
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Overview
Description
1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione is an organic compound with a complex structure that includes a cyclopropyl group, dichlorophenyl group, and a methylsulfanyl group
Preparation Methods
The synthesis of 1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with 3,4-dichloro-2-(methylsulfanyl)benzaldehyde under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific enzymes and receptors makes it a candidate for drug discovery.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione can be compared with similar compounds such as:
1-Cyclopropyl-3-(3,4-dichlorophenyl)urea: This compound has a similar dichlorophenyl group but differs in the presence of a urea moiety instead of the propane-1,3-dione structure.
1-Cyclopropyl-3-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]propane-1,3-dione: This compound has a trifluoromethyl group instead of the dichloro group, which can significantly alter its chemical properties and biological activities.
Properties
CAS No. |
153556-23-1 |
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Molecular Formula |
C13H12Cl2O2S |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
1-cyclopropyl-3-(3,4-dichloro-2-methylsulfanylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C13H12Cl2O2S/c1-18-13-8(4-5-9(14)12(13)15)11(17)6-10(16)7-2-3-7/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
VDLMWVZPZQWFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1Cl)Cl)C(=O)CC(=O)C2CC2 |
Origin of Product |
United States |
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